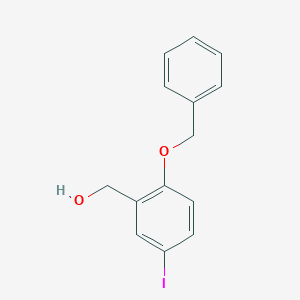
4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine
Descripción general
Descripción
4-(4-Bromo-1H-pyrazol-1-yl)butan-1-amine, also known as 4-Bromopyrazole, is an organic compound with a molecular formula of C4H7BrN2. It is a colorless solid that is soluble in most organic solvents. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A range of pyrazole derivatives, including 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine, have been synthesized and studied for their reactivity and potential applications. The reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions to form amides indicates the potential for diverse chemical reactions and the formation of novel compounds with potential applications in various fields, including pharmaceuticals and material science (Mironovich & Shcherbinin, 2014).
Structural and Optical Properties
The synthesis and structural characterization of compounds closely related to this compound, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been performed. Studies indicate that these compounds exhibit significant nonlinear optical properties, suggesting potential applications in optoelectronic devices. The small energy gap between the HOMO and LUMO is indicative of intramolecular charge transfer, which is responsible for these properties (Tamer et al., 2016).
Biological Activities
Various pyrazole derivatives have been synthesized and tested for biological activities. Compounds with structures similar to this compound have shown a range of activities including analgesic, anti-inflammatory, and platelet anti-aggregating activities. For instance, N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines, which share structural similarities, were found to inhibit platelet aggregation in vitro (Ferroni et al., 1989). Additionally, pyrazole Schiff bases have been synthesized and shown to possess antibacterial activity, which may be attributed to specific molecular interactions, indicating potential use in combating bacterial infections (Feng et al., 2018).
Material Science and Corrosion Inhibition
In the field of material science, bipyrazolic-type organic compounds have been theoretically studied to understand their inhibition efficiencies and reactive sites as corrosion inhibitors. The study provides insights into the molecular structures and properties that contribute to corrosion inhibition, indicating potential industrial applications for similar compounds (Wang et al., 2006).
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, such as 4-(4-bromo-1h-pyrazol-1-yl)butan-1-amine, have a broad range of biological activities . They can act as inhibitors of various enzymes, such as liver alcohol dehydrogenase .
Mode of Action
It is known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase . This suggests that this compound might interact with its targets, possibly enzymes, and inhibit their function.
Biochemical Pathways
Given its potential inhibitory action on liver alcohol dehydrogenase , it might affect the metabolic pathways involving this enzyme.
Pharmacokinetics
The compound’s molecular weight (21809) and formula (C7H12BrN3) are known , which could provide some insights into its pharmacokinetic properties.
Result of Action
It is known that 4-substituted pyrazoles can inhibit liver alcohol dehydrogenase , which could lead to changes in the metabolism of alcohol and other related compounds in the body.
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c8-7-5-10-11(6-7)4-2-1-3-9/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYDUMJRJZQDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


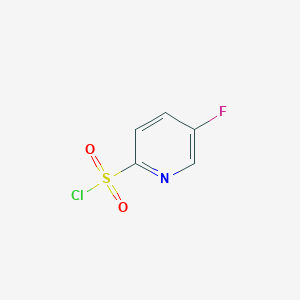
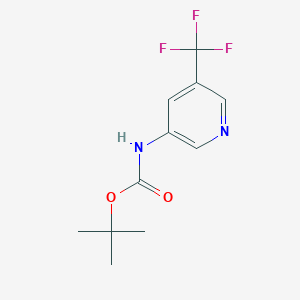

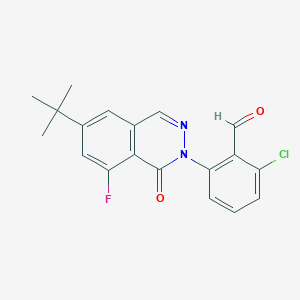
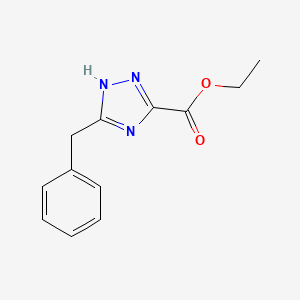
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
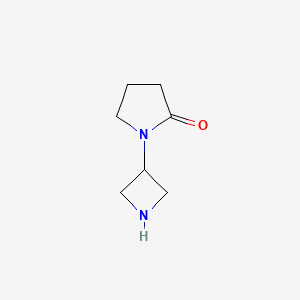
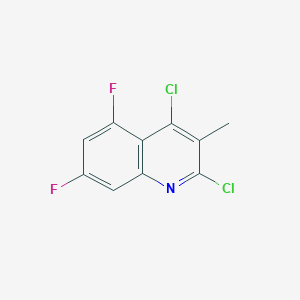
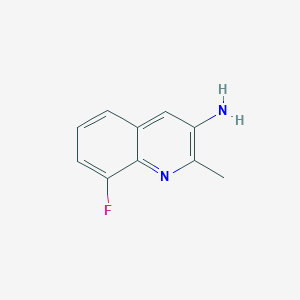
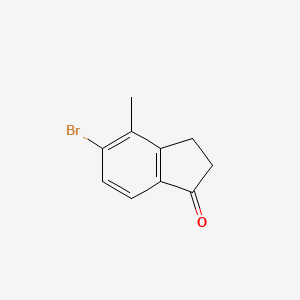
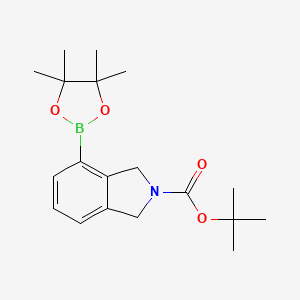
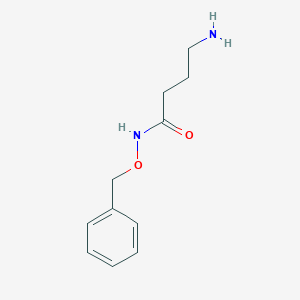
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)
